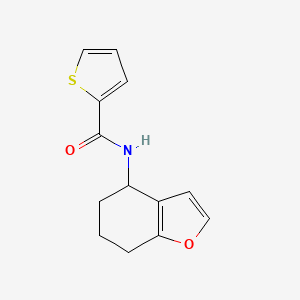
N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide is a synthetic organic compound that combines a tetrahydrobenzofuran moiety with a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Tetrahydrobenzofuran Intermediate: The initial step involves the synthesis of the tetrahydrobenzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Carboxamide Formation: The thiophene ring is introduced through a coupling reaction with a suitable thiophene derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Coupling: The final step involves coupling the tetrahydrobenzofuran intermediate with the thiophene carboxamide under controlled conditions, typically using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity in modulating specific biological pathways, making it a candidate for drug development. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in the design of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in therapeutic research.
Comparison with Similar Compounds
Similar Compounds
N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)benzamide: Similar structure but with a benzamide group instead of a thiophene carboxamide.
Thiophene-2-carboxamide: Lacks the tetrahydrobenzofuran moiety.
4,5,6,7-Tetrahydrobenzofuran-4-ylamine: Contains the tetrahydrobenzofuran ring but lacks the thiophene carboxamide group.
Uniqueness
N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide is unique due to the combination of the tetrahydrobenzofuran and thiophene carboxamide moieties. This dual functionality allows for diverse chemical reactivity and potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its activity in biological systems distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2S/c15-13(12-5-2-8-17-12)14-10-3-1-4-11-9(10)6-7-16-11/h2,5-8,10H,1,3-4H2,(H,14,15) |
InChI Key |
PKLUOCBPZYTEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)

![Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester](/img/structure/B12891389.png)
![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)
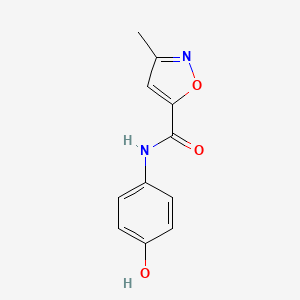

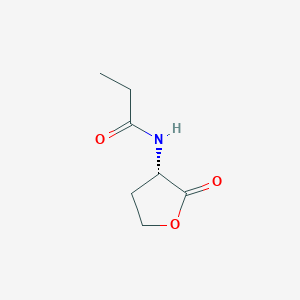
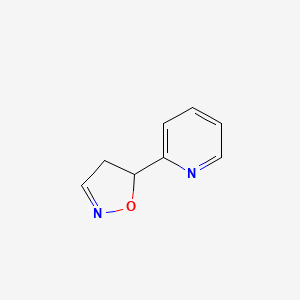
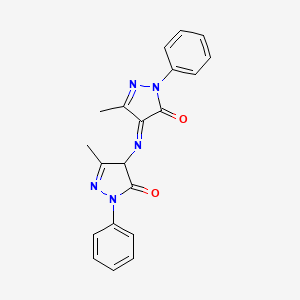
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
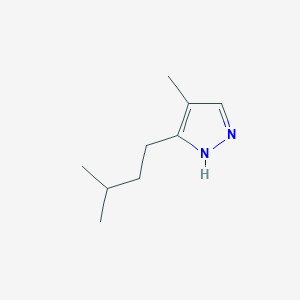
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
